N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of oxadiazoles, which includes the compound , involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are characterized by FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of oxadiazoles include an annulation reaction, followed by desulfurization/intramolecular rearrangement .Physical and Chemical Properties Analysis
Oxadiazoles, including the compound , have shown favorable oxygen balance and positive heat of formations . They range from relatively inert to extremely sensitive in terms of their response to heat and impact .Applications De Recherche Scientifique
Novel Cascade Transformations and Ring-Ring Tautomerism
Research has investigated the reactions involving compounds structurally related to our chemical of interest, demonstrating novel cascade transformations. For instance, the study by Ukhin et al. (2015) explores the reaction of 3-(2-aminophenylamino)-5,5-dimethyl-2-cyclohexen-1-one with alloxan, resulting in complex compounds demonstrating new examples of ring–ring tautomerism (Ukhin et al., 2015).
Synthesis and Characterization of Cyclic Dipeptidyl Ureas
Another area of research involves the synthesis of novel classes of compounds, such as cyclic dipeptidyl ureas, which are derived from similar synthetic pathways. Sañudo et al. (2006) described the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, showcasing a new class of pseudopeptidic [1,2,4]triazines composed of two different amino acids (Sañudo et al., 2006).
Gold-Catalyzed Formal [3 + 2] Cycloaddition
The gold-catalyzed formal [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles, as studied by Xu et al. (2017), provides a regioselective access to highly functionalized 4-aminoimidazoles. This process likely involves the formation of an α-imino gold carbene intermediate followed by cyclization, demonstrating the compound's potential in facilitating complex chemical transformations (Xu et al., 2017).
Inhibitors of Platelet Aggregation
Research by Okuda et al. (2011) has synthesized N-[2-([1,2,4]Oxadiazol-5-yl)cyclohepten-1-yl]formamide oximes and evaluated their effects as inhibitors of platelet aggregation. This study highlights the potential therapeutic applications of compounds with similar oxadiazole rings in the management of conditions related to platelet aggregation (Okuda et al., 2011).
Anticancer Evaluation
The synthesis and anticancer evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, as researched by Deady et al. (2005), extend the interest in similar compounds for their potent cytotoxicity against various cancer cell lines. Such studies provide a foundation for further exploration of related compounds in oncology (Deady et al., 2005).
Mécanisme D'action
Orientations Futures
Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core . Future research may focus on exploring these properties further and developing new applications for these compounds.
Propriétés
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-11-15(24-14-10-6-5-9-13(14)23-11)16(22)19-18-21-20-17(25-18)12-7-3-2-4-8-12/h5-6,9-12,15H,2-4,7-8H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRLZVUAIUTUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.